An In-Depth Technical Guide to N-(5-Bromo-4-methyl-1,3-thiazol-2-yl)guanidine: Synthesis, Characterization, and Therapeutic Potential
An In-Depth Technical Guide to N-(5-Bromo-4-methyl-1,3-thiazol-2-yl)guanidine: Synthesis, Characterization, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-(5-Bromo-4-methyl-1,3-thiazol-2-yl)guanidine stands as a compelling, albeit relatively unexplored, heterocyclic compound at the intersection of two pharmacologically significant moieties: the 2-aminothiazole ring and the guanidine group. The inherent biological activities associated with these parent structures suggest a rich therapeutic potential for this molecule, spanning from antimicrobial and anti-inflammatory to applications in metabolic and neurological disorders. This technical guide presents a comprehensive overview of N-(5-Bromo-4-methyl-1,3-thiazol-2-yl)guanidine, proposing a robust synthetic pathway, detailing its physicochemical properties, and exploring its potential mechanisms of action and applications in drug discovery. This document is intended to serve as a foundational resource for researchers seeking to investigate this promising compound.
Introduction: The Scientific Rationale
The strategic combination of a 2-aminothiazole core with a guanidinium group in N-(5-Bromo-4-methyl-1,3-thiazol-2-yl)guanidine creates a molecule with significant potential for diverse biological interactions. The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous approved drugs with a wide range of activities, including antibacterial, antifungal, and anti-inflammatory properties[1][2]. The guanidine group, a strong organic base, is also a key pharmacophore found in various natural products and synthetic drugs[3][4]. Its ability to form strong hydrogen bonds and electrostatic interactions allows it to engage with biological targets such as enzymes and receptors[4][5]. The bromine and methyl substituents on the thiazole ring are expected to modulate the compound's lipophilicity, metabolic stability, and target-binding affinity.
Physicochemical Properties
A thorough understanding of a compound's physicochemical properties is fundamental to its development as a therapeutic agent. The following table summarizes the known and predicted properties of N-(5-Bromo-4-methyl-1,3-thiazol-2-yl)guanidine.
| Property | Value | Source |
| Molecular Formula | C₅H₆BrN₄S | Echemi |
| Molecular Weight | 235.11 g/mol | Echemi |
| CAS Number | 175136-87-5 | 2A-0106029 |
| Appearance | Predicted to be a solid | - |
| Melting Point | 203 °C | Echemi |
| Boiling Point | 402 °C at 760 mmHg | Echemi |
| Density | 2.06 g/cm³ | Echemi |
| XLogP3 | 1.2 | Echemi |
| Topological Polar Surface Area (PSA) | 106 Ų | Echemi |
| Hydrogen Bond Donor Count | 2 | Echemi |
| Hydrogen Bond Acceptor Count | 3 | Echemi |
Proposed Synthesis and Characterization
Proposed Synthetic Pathway
Caption: Proposed two-step synthesis of N-(5-Bromo-4-methyl-1,3-thiazol-2-yl)guanidine.
Step-by-Step Experimental Protocol (Proposed)
Step 1: Synthesis of 2-amino-5-bromo-4-methylthiazole
This procedure is adapted from established methods for the bromination of 2-aminothiazoles[3].
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Dissolution: Dissolve 2-amino-4-methylthiazole (1 equivalent) in a suitable solvent such as glacial acetic acid or N,N-dimethylformamide (DMF).
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Cooling: Cool the solution to 0-5 °C in an ice bath with continuous stirring.
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Bromination: Slowly add a solution of N-bromosuccinimide (NBS) or bromine (1 equivalent) in the same solvent to the cooled reaction mixture. Maintain the temperature below 10 °C during the addition.
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Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
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Work-up: Pour the reaction mixture into ice-cold water and neutralize with a suitable base (e.g., sodium bicarbonate solution) to precipitate the crude product.
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Purification: Filter the precipitate, wash with cold water, and dry under vacuum. Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 2-amino-5-bromo-4-methylthiazole.
Step 2: Synthesis of N-(5-Bromo-4-methyl-1,3-thiazol-2-yl)guanidine
This guanidinylation step is based on the reaction of 2-aminothiazoles with dicyandiamide or other guanidinylating agents.
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Reaction Setup: To a solution of 2-amino-5-bromo-4-methylthiazole (1 equivalent) in ethanol, add dicyandiamide (1.1 equivalents) and a catalytic amount of a strong acid (e.g., concentrated hydrochloric acid).
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Reflux: Heat the reaction mixture to reflux and maintain for several hours.
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Reaction Monitoring: Monitor the reaction progress by TLC.
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Isolation: Upon completion, cool the reaction mixture to room temperature. The product may precipitate as the hydrochloride salt.
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Purification: Filter the solid product, wash with cold ethanol, and dry. Further purification can be achieved by recrystallization.
Characterization Workflow
A comprehensive characterization of the synthesized N-(5-Bromo-4-methyl-1,3-thiazol-2-yl)guanidine is essential to confirm its structure and purity. The following analytical techniques are recommended:
Caption: Recommended workflow for the characterization of N-(5-Bromo-4-methyl-1,3-thiazol-2-yl)guanidine.
Potential Biological Activities and Mechanism of Action
The therapeutic potential of N-(5-Bromo-4-methyl-1,3-thiazol-2-yl)guanidine can be inferred from the known biological activities of its constituent pharmacophores.
Postulated Signaling Pathway Interactions
Guanidine-containing compounds have been shown to modulate the activity of various ion channels and enzymes. For instance, guanidine itself can inhibit voltage-gated potassium (Kv) channels, leading to enhanced neurotransmitter release[6]. The 2-aminothiazole moiety is present in compounds that target a range of kinases and other enzymes.
Caption: Postulated interactions of N-(5-Bromo-4-methyl-1,3-thiazol-2-yl)guanidine with key signaling pathways.
Potential Therapeutic Applications
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Antimicrobial Agents: The 2-aminothiazole core is a well-established antibacterial and antifungal scaffold. The guanidine group can also contribute to antimicrobial activity by disrupting bacterial cell membranes. Therefore, N-(5-Bromo-4-methyl-1,3-thiazol-2-yl)guanidine is a promising candidate for the development of new anti-infective agents.
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Anticancer Agents: Many 2-aminothiazole derivatives exhibit potent anticancer activity by targeting various protein kinases involved in cancer cell proliferation and survival[1]. The guanidine moiety can enhance cellular uptake and target engagement.
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Neurological Disorders: The potential of guanidine derivatives to modulate ion channels suggests that N-(5-Bromo-4-methyl-1,3-thiazol-2-yl)guanidine could be investigated for its effects on neuronal excitability and neurotransmission, with potential applications in conditions such as epilepsy or neuropathic pain.
Future Directions and Conclusion
N-(5-Bromo-4-methyl-1,3-thiazol-2-yl)guanidine represents a molecule of significant interest for further investigation in the field of drug discovery. The proposed synthetic route offers a practical approach to obtaining this compound for detailed biological evaluation. Future research should focus on the synthesis and thorough characterization of this molecule, followed by a comprehensive screening for its biological activities. Elucidating its precise mechanism of action will be crucial for its potential development as a novel therapeutic agent. This technical guide provides a solid foundation for initiating such research endeavors.
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